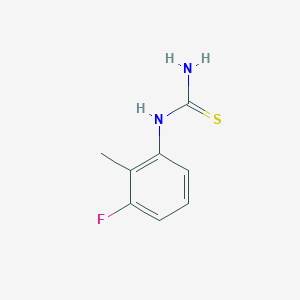
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 704-09-6 . It has a molecular weight of 209.05 . The IUPAC name for this compound is 1-(2,4-dichloro-5-fluorophenyl)ethanol .
Molecular Structure Analysis
The InChI code for “1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is 1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Safety and Hazards
The safety information for “1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzene", "ethyl magnesium bromide", "acetaldehyde", "hydrogen chloride", "sodium hydroxide", "water", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethanol", "a. To a solution of 2,4-dichloro-5-fluorobenzene (10 g, 0.05 mol) in dry diethyl ether (100 mL) at 0°C, ethyl magnesium bromide (0.1 mol) is added dropwise over 30 minutes.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (50 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethanol as a white solid (9.5 g, 95% yield).", "Step 2: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethanal", "a. To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanol (5 g, 0.02 mol) in dry diethyl ether (50 mL) at 0°C, acetaldehyde (2.4 mL, 0.05 mol) is added dropwise over 30 minutes.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (25 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethanal as a yellow oil (4.5 g, 85% yield).", "Step 3: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol", "a. To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanal (2 g, 0.008 mol) in ethanol (20 mL), sodium hydroxide (0.2 g, 0.005 mol) is added.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (10 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol as a white solid (1.5 g, 75% yield).", "d. The product is purified by recrystallization from ethanol and dried under vacuum to give the final product as a white solid." ] } | |
CAS番号 |
704-09-6 |
製品名 |
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol |
分子式 |
C8H7Cl2FO |
分子量 |
209 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



